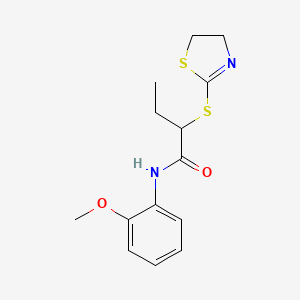![molecular formula C25H31N3O4S B4057084 2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4057084.png)
2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(2-phenylethyl)acetamide
Übersicht
Beschreibung
2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C25H31N3O4S and its molecular weight is 469.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 469.20352765 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antihistaminic Agents
A study by Alagarsamy & Parthiban (2013) synthesized novel quinazolin-4-(3H)-ones, which showed significant in vivo H1-antihistaminic activity in guinea pigs, indicating potential use as a new class of H1-antihistaminic agents.
Antimicrobial Activity
Research by Fahim & Ismael (2019) focused on synthesizing novel sulphonamide derivatives, including those based on quinazoline, which displayed good antimicrobial activity, suggesting potential applications in combating microbial infections.
Antitumor Applications
The synthesis of an antitumor compound, 2-methoxy-N-(3-{4-[3-methyl-4-(6-methyl-pyridine-3-yloxy)phenylamino]quinazolin-6-yl}-E-allyl)acetamide (CP724,714), was described by Wei Bang-guo (2008). This compound shows potential for further development in oncology.
Analgesic Activity
A study by Osarodion (2023) synthesized compounds with quinazolinone rings, which exhibited significant analgesic activity, indicating their potential in pain management.
Anticancer Activity
Research by Berest et al. (2011) synthesized novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, which revealed in vitro anticancer activity, particularly against non-small cell lung and CNS cancer cell lines.
Anticonvulsant Activity
Bunyatyan et al. (2020) conducted a study on new anticonvulsants where they synthesized a series of quinazolinyl acetamides, showing weak and moderate anticonvulsant effects, suggesting a basis for further research in seizure management.
Antiprotozoal Agents
Patel et al. (2017) explored quinazoline-based 1,3,4-oxadiazoles for their antiprotozoal activities. These compounds displayed promising activity against Trypanosoma cruzi, indicating potential use as antiprotozoal agents.
Anti-Ulcerogenic Activity
Alasmary et al. (2017) investigated novel quinazoline derivatives for anti-ulcerogenic and anti-ulcerative colitis activities, showing significant curative effects against ulcers, positioning them as potential treatments for peptic ulcer and ulcerative colitis.
Eigenschaften
IUPAC Name |
2-[3-(3,3-diethoxypropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4S/c1-3-31-23(32-4-2)15-17-28-24(30)20-12-8-9-13-21(20)27-25(28)33-18-22(29)26-16-14-19-10-6-5-7-11-19/h5-13,23H,3-4,14-18H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNLZOIDWCAQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCCC3=CC=CC=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-phenoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4057007.png)
![10-(diphenylmethylene)-4-(2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4057020.png)
![1-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4057044.png)
![N-{4-[(dibutylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4057056.png)

![8-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4057068.png)

![4-{butyryl[(2-methyl-5-nitrophenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B4057094.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4057099.png)
![4-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4057105.png)
![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4057111.png)
![4-chloro-6-{[(2,5-dimethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4057112.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 2-(propionylamino)benzoate](/img/structure/B4057114.png)
